2,4-Diethyl-1-nitrobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diethyl-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8-5-6-10(11(12)13)9(4-2)7-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZWPSNUUXGHIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311841 | |
| Record name | 2,4-Diethyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33696-10-5 | |
| Record name | 2,4-Diethyl-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33696-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diethyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational Principles of Substituted Nitroaromatic Chemistry
Significance of Nitroaromatic Compounds in Organic Synthesis and Chemical Research
Nitroaromatic compounds are pivotal intermediates in the landscape of organic synthesis and industrial chemistry. sigmaaldrich.comsigmaaldrich.com Their significance stems from two primary characteristics: the activating effect of the nitro group on the aromatic ring and its capacity to be readily transformed into other valuable functional groups. vulcanchem.com
Industrially, these compounds are indispensable precursors for a wide range of materials. They are fundamental in the synthesis of dyes, polymers, pesticides, and explosives. sigmaaldrich.comsigmaaldrich.com For instance, the reduction of aromatic nitro compounds provides a primary route to aromatic amines, which are themselves crucial building blocks for pharmaceuticals and agrochemicals. nist.gov The electron-withdrawing properties of the nitro group also make certain nitroaromatic compounds useful in applications such as explosives. vulcanchem.com
In the realm of chemical research, nitroaromatics are instrumental in the study of reaction mechanisms and as substrates for developing novel synthetic methodologies. The nitro group's ability to stabilize negative charge facilitates nucleophilic aromatic substitution reactions, a powerful tool for constructing complex aromatic systems. vulcanchem.comnist.gov Furthermore, the diverse reactivity of the nitro group allows for its conversion into amines, hydroxylamines, and other functionalities, making nitroaromatics versatile starting points for the synthesis of complex target molecules. vulcanchem.comnist.gov
Structural Classification and Regiochemical Considerations of Nitrobenzene (B124822) Derivatives
Nitrobenzene derivatives can be classified based on the number and position of the nitro groups, as well as the nature and location of other substituents on the aromatic ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—have a profound impact on the chemical behavior of the molecule.
A key consideration in the chemistry of substituted nitrobenzenes is regiochemistry, particularly in electrophilic aromatic substitution reactions such as nitration. The existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles. The nitro group is a strong deactivating group and a meta-director. This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming substituents to the positions meta to itself.
Conversely, alkyl groups, such as the methyl groups in 2,4-dimethyl-1-nitrobenzene, are activating groups and ortho-, para-directors. They donate electron density to the ring, increasing its reactivity, and direct incoming electrophiles to the positions ortho and para to themselves. When both activating and deactivating groups are present on a benzene ring, the directing effects are additive. In the case of the nitration of m-xylene (B151644) (1,3-dimethylbenzene) to form 2,4-dimethyl-1-nitrobenzene, the two methyl groups at positions 1 and 3 cooperatively direct the incoming nitro group to the ortho and para positions, leading to substitution at the 2, 4, or 6 positions. Steric hindrance often plays a role in favoring substitution at the less hindered para position. frontiersin.org
Focus Compound: 2,4-Dimethyl-1-nitrobenzene
To illustrate the principles outlined above, we will now focus on the specific properties and characteristics of 2,4-dimethyl-1-nitrobenzene (also known as 4-nitro-m-xylene).
Identifier and Physical Properties
Below are the key identifiers and physical properties of 2,4-dimethyl-1-nitrobenzene.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | sigmaaldrich.com |
| Molecular Weight | 151.16 g/mol | sigmaaldrich.comscbt.com |
| CAS Number | 89-87-2 | sigmaaldrich.com |
| Appearance | Colorless to light yellow liquid | chemicalbook.com |
| Melting Point | 7-9 °C | sigmaaldrich.com |
| Boiling Point | 244 °C | sigmaaldrich.com |
| Density | 1.117 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.549 | sigmaaldrich.com |
| Solubility in Water | 133 mg/L (20℃) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of organic compounds. The following tables summarize key spectroscopic features for 2,4-dimethyl-1-nitrobenzene.
¹H NMR Spectroscopy *
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Spectroscopy *
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy *
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Mass Spectrometry *
| m/z | Relative Intensity | Assignment |
| Data not available in search results |
Detailed, experimentally verified spectroscopic data for 2,4-dimethyl-1-nitrobenzene were not available in the search results. The tables are provided as a template for the types of data used in its characterization. The NIST Chemistry WebBook holds spectral data for this compound, including IR and mass spectra. nist.govnist.govnist.gov
Synthesis and Reactivity
The primary synthetic route to 2,4-dimethyl-1-nitrobenzene is through the electrophilic nitration of m-xylene. frontiersin.org This reaction typically employs a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The reactivity of 2,4-dimethyl-1-nitrobenzene is influenced by its substituents. The nitro group can undergo reduction to an amino group, providing a pathway to 2,4-dimethylaniline (B123086). This transformation is a common and important reaction in synthetic chemistry. nist.gov The aromatic ring itself can undergo further substitution reactions, with the positions of new substituents being directed by the existing methyl and nitro groups.
Synthetic Methodologies for 2,4 Diethyl 1 Nitrobenzene
Direct Aromatic Nitration Approaches
The most straightforward method for the synthesis of 2,4-diethyl-1-nitrobenzene is the direct electrophilic aromatic substitution on a 1,3-diethylbenzene (B91504) substrate. This approach leverages the activating and directing effects of the alkyl groups to guide the incoming nitro group.
Investigations into Regioselective Nitration of Diethylbenzene Isomers
The nitration of 1,3-diethylbenzene is governed by the principles of electrophilic aromatic substitution. The two ethyl groups are activating and ortho-, para-directing. In the 1,3-diethylbenzene molecule, three potential sites for nitration exist: positions 2, 4, and 5.
Position 4 (and the equivalent 6 position): This position is ortho to one ethyl group and para to the second. This cumulative activation makes it the most electronically favorable site for electrophilic attack.
Position 2: This position is ortho to both ethyl groups. While electronically activated, it is significantly sterically hindered, which generally disfavors substitution at this site.
Position 5: This position is meta to both ethyl groups and is therefore the least activated site.
Consequently, the nitration of 1,3-diethylbenzene is highly regioselective, yielding primarily this compound. Studies on the nitration of other alkylbenzenes, such as ethylbenzene, have shown that substitution para to the ethyl group is favored over the ortho position due to steric hindrance from the slightly larger ethyl group. frontiersin.org This further supports the preferential formation of the 2,4-diethyl isomer over the 2,6-diethyl isomer. Typical nitrating agents include a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). minia.edu.eg
| Parameter | Condition/Reagent | Purpose |
|---|---|---|
| Substrate | 1,3-Diethylbenzene | Starting aromatic hydrocarbon. |
| Nitrating Agent | HNO₃/H₂SO₄ (Mixed Acid) | Generates the electrophile (NO₂⁺). minia.edu.eg |
| Temperature | 0-10 °C | Controls reaction rate and minimizes side reactions/over-nitration. |
| Key Outcome | High Regioselectivity | Preferential formation of this compound due to electronic and steric effects. |
Catalytic Systems and Reaction Engineering in Nitration Processes
To improve selectivity and reduce the use of corrosive mixed acids, various catalytic systems have been investigated for the nitration of aromatic compounds. chemicalbook.com Solid acid catalysts, such as zeolites, offer significant advantages, including easier separation, reusability, and enhanced regioselectivity. For instance, zeolites like H-ZSM-5 have been shown to favor para-substitution in the nitration of alkylbenzenes by exploiting shape selectivity within their porous structures. google.com The use of nitrogen oxides (like N₂O₃ or NO₂) in the presence of an imide compound catalyst represents another approach that can enable efficient nitration under milder conditions. google.com Reaction engineering principles focus on optimizing parameters such as temperature, catalyst loading, and the mode of reagent addition to maximize the yield of the desired para-isomer while minimizing the formation of ortho-isomers and di-nitrated byproducts. google.com
Functional Group Interconversion Strategies
Synthesis via Oxidation of Nitrosoaromatic Precursors
This two-step method involves the initial synthesis of 2,4-diethyl-1-nitrosobenzene, followed by its oxidation to the final nitro product. The nitroso precursor is typically prepared by the oxidation of the corresponding aniline (B41778), 2,4-diethylaniline (B3047884). nih.gov Oxidizing agents such as Caro's acid (peroxymonosulfuric acid) or peracetic acid are commonly used for the conversion of primary arylamines to nitroso compounds. nih.gov
The subsequent oxidation of the nitroso intermediate to the nitro compound can be achieved using stronger oxidizing agents. This pathway is a viable, albeit less direct, method for accessing the target molecule. The synthesis of related compounds, such as 2,6-diethylnitrosobenzene, by the oxidation of the corresponding amine has been reported, underscoring the feasibility of this approach. nih.gov
| Step | Reactant | Reagent(s) | Product |
|---|---|---|---|
| 1. Amine Oxidation (Partial) | 2,4-Diethylaniline | Caro's Acid or Peracetic Acid | 2,4-Diethyl-1-nitrosobenzene |
| 2. Nitroso Oxidation (Full) | 2,4-Diethyl-1-nitrosobenzene | Stronger Oxidizing Agent (e.g., Trifluoroperacetic acid) | This compound |
Reductive Amination and Subsequent Nitration Sequences
This designation refers to synthetic sequences where an amine intermediate is key. The most logical pathway in this category involves the synthesis of the precursor 2,4-diethylaniline, which is then converted to the target nitro compound in a subsequent step. The synthesis of 2,4-diethylaniline can be accomplished by various means, such as the catalytic hydrogenation of this compound itself (if used as a route to other derivatives) or by the direct amination of m-diethylbenzene. More classical approaches involve the Friedel-Crafts alkylation of a protected aniline or the reduction of a nitrated precursor. For example, 2,4-dimethylaniline (B123086) is prepared industrially via the hydrogenation of 2,4-dimethylnitrobenzene. google.com A similar process would apply to the diethyl analogue. Once 2,4-diethylaniline is obtained, it can be converted to the target compound via methods described in the following section.
Halogen-Nitro Exchange Reactions and Related Transformations
The conversion of an amino group to a nitro group is a powerful transformation in aromatic chemistry. The most prominent method for this is the Sandmeyer reaction. wikipedia.org This process involves the diazotization of the primary aromatic amine, 2,4-diethylaniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures to form a stable arenediazonium salt. libretexts.org
The resulting diazonium salt is then treated with a solution of sodium nitrite (NaNO₂) in the presence of a copper(I) catalyst. wikipedia.orgorganic-chemistry.org The diazonium group is replaced by a nitro group, with the evolution of nitrogen gas, yielding this compound. This method provides an excellent alternative to direct nitration, especially for achieving specific regiochemical outcomes by leveraging the directing effects of the amino group in earlier synthetic steps. libretexts.org
| Step | Reactant | Reagents | Key Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | 2,4-Diethylaniline | NaNO₂, HCl(aq) | 2,4-Diethylbenzenediazonium chloride |
| 2. Nitro-dediazoniation | 2,4-Diethylbenzenediazonium chloride | NaNO₂, Cu(I) catalyst | This compound |
Advanced Synthetic Techniques and Sustainable Chemistry Principles
The synthesis of nitroaromatic compounds, including this compound, is a cornerstone of the chemical industry, providing essential intermediates for dyes, pharmaceuticals, and agrochemicals. chemrj.org Traditionally, these compounds are produced via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. chemrj.org However, these conventional batch methods are often associated with significant safety risks due to the highly exothermic nature of nitration, as well as environmental concerns arising from the use of corrosive acids and the generation of substantial waste streams. chemrj.orgrsc.org In response to these challenges, significant research has focused on developing advanced synthetic methodologies that are safer, more efficient, and aligned with the principles of sustainable chemistry. These modern approaches, including microwave-assisted synthesis and continuous flow chemistry, offer precise process control and opportunities for creating more environmentally benign reaction protocols. numberanalytics.combeilstein-journals.org
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. ejbps.com Unlike conventional heating where heat is transferred via conduction, microwave irradiation directly energizes the molecules in the reaction mixture, leading to rapid and uniform heating. scirp.org This can dramatically reduce reaction times, often from hours to mere minutes, and improve product yields. scirp.orgcem.com
For the nitration of aromatic compounds, microwave-assisted methods offer a more hazard-free, regioselective alternative to conventional procedures. chemrj.org Research into the microwave-assisted nitration of various aromatic substrates has demonstrated the potential for significant process optimization. For instance, studies on anilides and other aromatic compounds have shown that solvent-free reactions using metal salts as catalysts can proceed to completion in 3 to 5 minutes, affording excellent yields and high regioselectivity. scirp.org
While specific research on the microwave-assisted synthesis of this compound is not extensively documented, data from analogous reactions, such as the nitration of phenolic compounds, provide insight into the optimization potential. One study highlighted a rapid, environmentally friendly microwave-assisted nitration of phenol (B47542) using calcium nitrate (B79036) and acetic acid as nitrating agents, which achieved a high yield in just one minute. researchgate.net However, it is also noted that while the method is safer, low product yield can be a concern that requires further investigation to optimize conditions for standardization and better output. chemrj.org
| Substrate | Method | Nitrating Agent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenol | Conventional | HNO₃/H₂SO₄ | Hours | ~85% | wjpmr.com |
| Phenol | Microwave-Assisted | Ca(NO₃)₂/Acetic Acid | 1 minute | ~95% | wjpmr.com |
| 2-Chloro Phenol | Microwave-Assisted | NaNO₃/Oxalic Acid | Not Specified | 29% | chemrj.org |
| Resorcinol | Microwave-Assisted | Cu(NO₃)₂ | Not Specified | 26% | chemrj.org |
Continuous Flow Chemistry Approaches for Nitroaromatic Production
Continuous flow chemistry represents a paradigm shift from traditional batch production, offering enhanced safety, efficiency, and scalability for the synthesis of nitroaromatics. rsc.org In a continuous flow system, reactants are pumped through a network of tubes or microreactors where mixing and reaction occur. beilstein-journals.org The small reactor volume and high surface-area-to-volume ratio allow for superior control over reaction parameters, particularly temperature, which is critical for managing highly exothermic nitration reactions and preventing runaway scenarios. mdpi.comacs.org
This precise control significantly improves reaction selectivity and yield. rsc.org Research on the mononitration of aromatic compounds like p-xylene (B151628), a close structural analog of diethylbenzene, has demonstrated the successful implementation of continuous flow processes. researchgate.net Using a microreactor system, scientists have developed an efficient and safe process that achieves high yields and excellent mononitration selectivity. rsc.org For example, the nitration of p-xylene in a continuous-flow microreactor was optimized by systematically varying temperature, reagent molar ratios, and acid concentrations. researchgate.net The process was successfully scaled up to a production capacity of 800 g per hour, demonstrating its industrial viability. rsc.org Such systems not only improve safety and efficiency but also incorporate strategies for recycling waste acid, enhancing economic benefits and reducing environmental pollution. rsc.org
| Parameter | Condition | Substrate Conversion (%) | Mononitration Selectivity (%) |
|---|---|---|---|
| Temperature (°C) | 30 | Not Specified | Low |
| 60 | 46.1 | 83.3 | |
| 100 | Increased | Declined | |
| H₂SO₄/HNO₃ Molar Ratio | <1.6 | Lower | Lower |
| 1.6 | Optimized | Optimized | |
| >2.0 | Declined | Declined |
Data derived from a study on p-xylene, a model substrate for dialkylbenzene nitration.
Exploration of Environmentally Benign Synthetic Routes
The principles of green chemistry aim to reduce the environmental impact of chemical processes, a goal that is highly relevant to nitration reactions. numberanalytics.com The exploration of environmentally benign synthetic routes for compounds like this compound focuses on several key areas: the use of alternative nitrating agents, the replacement of hazardous solvents, and the development of recyclable catalytic systems. numberanalytics.comrsc.org
Conventional nitration relies on a corrosive mixture of nitric and sulfuric acids, which generates large quantities of acidic waste. zenodo.org Green chemistry approaches seek to replace these hazardous reagents. wjpmr.com Researchers have investigated various alternatives, including:
Metal Nitrates: Reagents such as zirconyl nitrate, ferric nitrate, and bismuth nitrate have been used for the nitration of phenolic compounds, often with high regioselectivity and in fair to good yields under milder conditions. researchgate.net
Clay and Solid Acid Catalysts: The use of solid supports like clay or sulfated zirconia can facilitate nitration while simplifying product separation and catalyst recycling. umb.edu
Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions, for example using mechanochemistry (ball milling), significantly reduces waste and energy consumption. rsc.org This approach has been successfully applied to nitration using benign organic nitrating agents. rsc.org
Photochemical Methods: Some research has explored photochemical nitration as an alternative pathway that can proceed under ambient conditions, avoiding the need for strong acids. zenodo.org
Furthermore, developing processes that allow for the recycling of acids and catalysts is a key strategy. One innovative method for nitrating easily hydrolyzed aromatic compounds allows the product to be directly filtered from the acid mixture, enabling the mother liquor to be reused, thereby reducing both cost and pollution. researchgate.net
Mechanistic Investigations of Chemical Transformations Involving 2,4 Diethyl 1 Nitrobenzene
Electrophilic Aromatic Substitution (EAS) Reactivity Studies
The formation of 2,4-diethyl-1-nitrobenzene itself is a result of an electrophilic aromatic substitution reaction, specifically the nitration of 1,3-diethylbenzene (B91504). The orientation of the incoming nitro group is dictated by the electronic and steric influences of the two ethyl substituents on the benzene (B151609) ring.
Electronic and Steric Effects of Ethyl Substituents on EAS Pathways
The ethyl groups are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. researchgate.net This activation stems from their electron-donating nature through an inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. d-nb.info
As ortho, para-directors, the ethyl groups guide the incoming electrophile to the positions ortho and para to themselves. d-nb.info In the case of 1,3-diethylbenzene, the potential sites for substitution are positions 2, 4, 5, and 6.
Position 2: Ortho to one ethyl group and para to the other. This position is highly activated.
Position 4 (and 6): Ortho to both ethyl groups. These positions are also strongly activated.
Position 5: Meta to both ethyl groups. This position is the least activated.
The combined directing effects of the two ethyl groups in 1,3-diethylbenzene strongly favor substitution at the 2-, 4-, and 6-positions. The formation of this compound indicates that the nitronium ion (NO₂⁺) attacks one of these activated positions. The substitution at position 2 would lead to 2,6-diethyl-1-nitrobenzene, while substitution at the 4 or 6 position leads to this compound.
Kinetic and Thermodynamic Analyses of Electrophilic Aromatic Nitration
The nitration of aromatic compounds can be under either kinetic or thermodynamic control, which can influence the final product ratio. semanticscholar.org
Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the product that is formed fastest (the one with the lowest activation energy) will be the major product. semanticscholar.org For the nitration of 1,3-diethylbenzene, the positions most activated by the ethyl groups (positions 2, 4, and 6) would be expected to have the lowest activation energies for attack.
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing for the isomerization of the initially formed products to the most thermodynamically stable isomer. The thermodynamic stability of the product isomers depends on factors such as steric interactions between the substituents. In the case of diethyl-nitrobenzenes, the isomer with the least steric strain would be the most stable.
While specific kinetic and thermodynamic parameters for the nitration of 1,3-diethylbenzene to yield this compound are not available in the searched literature, general principles of aromatic nitration kinetics can be applied. The reaction rate is dependent on the concentrations of the aromatic compound and the nitrating agent. rsc.org The activation energy for the nitration of aromatic compounds is influenced by the nature of the substituents on the ring. acs.org Activating groups, like the ethyl groups, lower the activation energy and thus increase the reaction rate compared to benzene. researchgate.net
The following table provides a conceptual overview of the expected kinetic and thermodynamic factors in the nitration of 1,3-diethylbenzene.
| Position of Nitration | Electronic Activation | Steric Hindrance | Expected Product under Kinetic Control | Expected Product under Thermodynamic Control |
| 2 | High (ortho to one ethyl, para to the other) | High | Minor | Potentially less favored due to strain |
| 4 (and 6) | High (ortho to both ethyls) | Moderate | Major | Likely the most stable isomer |
| 5 | Low (meta to both ethyls) | Low | Very Minor/Negligible | Not favored |
Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms
Aromatic rings that are substituted with strong electron-withdrawing groups, such as the nitro group in this compound, can undergo nucleophilic aromatic substitution (SNAr). nih.gov In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. It is important to note that the nitro group itself is a powerful activating group but is not typically a leaving group in SNAr reactions. For an SNAr reaction to occur on a derivative of this compound, another substituent, such as a halogen, would need to be present on the ring to act as the leaving group.
The SNAr mechanism generally proceeds through a two-step addition-elimination pathway. acs.orglibretexts.org The first step, which is usually the rate-determining step, involves the attack of the nucleophile on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion known as a Meisenheimer complex. nih.govwikipedia.org The aromaticity of the ring is temporarily lost in this intermediate. acs.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. acs.org
Characterization of Meisenheimer Complexes and Rate-Determining Steps
Meisenheimer complexes are key intermediates in SNAr reactions and their stability is a crucial factor in determining the reaction rate. wikipedia.org These complexes are negatively charged and are stabilized by the presence of electron-withdrawing groups, which can delocalize the negative charge through resonance. uchile.cl In a hypothetical SNAr reaction of a 2,4-diethyl-1-nitro-X-benzene (where X is a leaving group), the nitro group at the 1-position would effectively stabilize the negative charge of the intermediate Meisenheimer complex.
The characterization of Meisenheimer complexes can be achieved using spectroscopic techniques such as NMR and UV-Vis spectroscopy. scribd.com While no specific studies on the Meisenheimer complexes of this compound derivatives were found, research on analogous dinitro- and trinitro-aromatic compounds has provided significant insight into their structure and stability. gaylordchemical.com
The rate-determining step in most SNAr reactions is the formation of the Meisenheimer complex. nih.gov This is because this step involves the disruption of the aromatic system, which has a significant energy barrier. However, in some cases, particularly with very good leaving groups or under specific catalytic conditions, the breakdown of the Meisenheimer complex to products can become rate-limiting. semanticscholar.org For reactions involving 2,4-dinitrobenzene derivatives with certain nucleophiles, the departure of the leaving group has been found to be the rate-determining step. semanticscholar.org
Regioselectivity and Leaving Group Effects in SNAr Reactions
The regioselectivity of SNAr reactions is primarily determined by the position of the leaving group relative to the electron-withdrawing activating groups. nih.gov Nucleophilic attack occurs at the carbon atom bearing the leaving group. For an SNAr reaction to proceed on a derivative of this compound, a suitable leaving group would need to be present at a position activated by the nitro group (i.e., ortho or para to it).
The nature of the leaving group also affects the rate of SNAr reactions, but often in a manner opposite to that observed in SN2 reactions. In many SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the bond to the leaving group is not broken in this step. Therefore, the bond strength is less important than the ability of the leaving group to stabilize the developing negative charge in the transition state through its inductive electron-withdrawing effect. This often leads to the reactivity order F > Cl > Br > I, as fluorine is the most electronegative halogen. nih.gov However, if the departure of the leaving group is the rate-determining step, then the C-X bond strength becomes more important, and the reactivity order may revert to the more conventional I > Br > Cl > F. semanticscholar.org
Reductive Pathways of the Nitro Group
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic chemistry, providing a primary route to anilines, which are crucial industrial intermediates. The presence of two electron-donating ethyl groups on the benzene ring of this compound influences the electronic properties of the nitro group and, consequently, the mechanisms and outcomes of its reduction.
Detailed Mechanistic Elucidation of Catalytic Hydrogenation (e.g., Haber-Lukashevich and Dorfman Schemes)
The catalytic hydrogenation of nitroarenes like this compound is a complex, multistep process. The most widely accepted mechanism is the Haber-Lukashevich pathway, which describes the transformation of a nitro group through both direct reduction and condensation steps. orientjchem.orgresearchgate.net This mechanism, originally proposed for the electrochemical reduction of nitrobenzene (B124822), is considered applicable to catalytic hydrogenation on various metal surfaces, such as palladium, platinum, and nickel. orientjchem.orggrafiati.comresearchgate.net
The process for this compound can be outlined as follows:
Direct Hydrogenation Pathway: The nitro group (-NO₂) is sequentially reduced. It first forms 2,4-diethylnitrosobenzene, which is then reduced to N-(2,4-diethylphenyl)hydroxylamine. The final step is the reduction of the hydroxylamine (B1172632) to the corresponding amine, 2,4-diethylaniline (B3047884). researchgate.net The nitroso intermediate is highly reactive and often not detected in the reaction mixture. orientjchem.orgnih.govacs.org
Condensation Pathway: Intermediates from the direct pathway can react with each other. For instance, 2,4-diethylnitrosobenzene can condense with N-(2,4-diethylphenyl)hydroxylamine to form an azoxy compound (2,2',4,4'-tetraethylazoxybenzene). This azoxy compound can be further reduced to the corresponding azo (2,2',4,4'-tetraethylazobenzene) and hydrazo (2,2',4,4'-tetraethylhydrazobenzene) derivatives, which ultimately cleave to form two molecules of 2,4-diethylaniline. researchgate.net
The prevalence of either the direct hydrogenation or the condensation pathway depends on factors like the catalyst, solvent, temperature, and hydrogen pressure. researchgate.net For example, studies on palladium-on-carbon (Pd/C) catalysts often show that the reaction proceeds without the accumulation of intermediate products in the solution, suggesting a mechanism closer to the direct hydrogenation route. orientjchem.org
An alternative mechanistic framework is the orbital theory of catalysis proposed by Dorfman. orientjchem.orggrafiati.comresearchgate.net This model focuses on the orbital interactions between the nitro compound, the catalyst, and hydrogen. The reduction is described as a series of electron and proton transfer steps facilitated by the catalyst's d-orbitals. The Dorfman mechanism provides a modern orbital representation and is considered valid for the hydrogenation of the nitro group on various catalysts. grafiati.comresearchgate.net For this compound, the electron-donating ethyl groups increase the electron density on the aromatic ring, which can influence the rate of the initial reduction step. orientjchem.org
Investigation of Selective Reduction to Nitroso, Hydroxylamine, and Amine Derivatives
Achieving selective reduction of the nitro group to specific intermediates like the nitroso, hydroxylamine, or the final amine is a significant synthetic challenge. The product distribution is highly dependent on the choice of catalyst, reducing agent, and reaction conditions.
Formation of 2,4-Diethylaniline: Complete reduction to the amine is the most common and thermodynamically favored outcome. This is typically achieved using catalysts like palladium on carbon (Pd/C) or Raney nickel with molecular hydrogen. orientjchem.orgvedantu.com The use of trichlorosilane (B8805176) has also been demonstrated as an effective metal-free method for reducing various nitroarenes to their corresponding anilines under continuous-flow conditions. beilstein-journals.org Studies on the hydrogenation of dimethyl-nitrobenzene, a similar substrate, over a Pd/C catalyst show that dimethyl-aniline is the sole reaction product. airccse.com
Formation of N-(2,4-Diethylphenyl)hydroxylamine: The selective formation of the hydroxylamine derivative is more challenging due to its reactivity. However, platinum-based catalysts have shown a higher propensity to yield N-arylhydroxylamines as intermediates compared to palladium. rsc.org Under mild conditions (low temperature and pressure), significant amounts of N-phenylhydroxylamine can accumulate during the hydrogenation of nitrobenzene over Pt catalysts. rsc.org By carefully controlling parameters such as hydrogen pressure and using additives like amines, the selectivity towards the hydroxylamine can be further enhanced. rsc.org
Formation of 2,4-Diethylnitrosobenzene: The nitroso derivative is a transient intermediate in the reduction pathway and is rarely isolated. nih.govacs.org Its high reactivity leads to rapid further reduction or condensation. Mechanistic studies using nitrosobenzene (B162901) as the starting material confirm that its reduction is extremely fast, supporting its role as a short-lived intermediate. nih.govacs.org
The chemoselectivity of the reduction can also be controlled by the choice of the reducing agent. For instance, iron-based catalysts have been developed that can selectively reduce the nitro group in the presence of other reducible functionalities like ketones or esters by switching between different silane (B1218182) reducing agents. nih.govrsc.org
Table 1: Conditions for Selective Reduction of Nitroarenes
| Desired Product | Typical Catalyst/Reagent | Key Conditions | Reference |
|---|---|---|---|
| Amine | Pd/C, Raney Ni, H₂ | Complete reaction | orientjchem.orgvedantu.com |
| Amine | HSiCl₃, TEA | Continuous flow, short residence time | beilstein-journals.org |
| Hydroxylamine | Pt/C, H₂ | Low temperature, controlled H₂ pressure, amine additives | rsc.org |
| Hydroxylamine | Zinc dust, NH₄Cl | Aqueous media | vedantu.com |
Electrochemical Reduction Studies and Intermediate Identification
Electrochemical methods provide a powerful tool for studying the stepwise reduction of nitro compounds and identifying reactive intermediates. The electrochemical reduction of substituted nitrobenzenes in aprotic solvents typically begins with a reversible one-electron transfer to form a stable nitro radical anion. rsc.orgrsc.orguchile.cl
For this compound, the process would be: C₆H₃(C₂H₅)₂NO₂ + e⁻ ⇌ [C₆H₃(C₂H₅)₂NO₂]⁻•
The stability of this radical anion allows for its characterization using techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. rsc.orgrsc.org The reduction potential is influenced by the substituents on the aromatic ring. The electron-donating diethyl groups in the ortho and para positions increase the electron density at the nitro group, making the reduction slightly more difficult (i.e., requiring a more negative potential) compared to unsubstituted nitrobenzene. rsc.org
By controlling the electrode potential and the pH of the solution, it is possible to selectively generate and study the different reduction intermediates. For example, in alkaline aqueous media, the one-electron reduction to the nitro radical anion can sometimes be observed. uchile.cl The use of redox mediators, such as polyoxometalates, in electrocatalytic systems can enhance the selectivity for the reduction of nitroarenes to anilines, even in aqueous solutions at room temperature. researchgate.netnih.gov These mediators accept electrons from the cathode and then react with the nitro compound in the solution, often with higher selectivity than direct reduction at the electrode surface. researchgate.netnih.gov
Oxidation Reactions and Byproduct Formation Mechanisms
While the reduction of this compound is the more common transformation, oxidation reactions are also relevant, particularly concerning byproduct formation during synthesis and degradation pathways. The primary route to synthesizing nitroarenes is the nitration of the corresponding arene. However, the oxidation of the corresponding amine, 2,4-diethylaniline, can also yield this compound, though selectivity can be an issue. mdpi.comresearchgate.net
During the oxidation of anilines, several byproducts can form, including nitroso and azoxy compounds. mdpi.comresearchgate.net For example, the oxidation of 2,6-diethylaniline (B152787) by rat liver microsomal enzymes was shown to produce 2,6-diethylnitrosobenzene. acs.org This suggests that under certain oxidative conditions, 2,4-diethylaniline could similarly be oxidized to 2,4-diethyl-1-nitrosobenzene, which could then be further oxidized to this compound or participate in condensation reactions to form 2,2',4,4'-tetraethylazoxybenzene.
Another class of oxidation reactions involves using the photoexcited state of nitroarenes to oxidize other molecules. acs.orgnih.gov Upon irradiation with visible light, a nitroarene can be excited to a triplet diradical state. acs.orgnih.gov This excited species is a potent oxidant capable of abstracting hydrogen atoms from other substrates, such as alcohols and amines, leading to their oxidation. acs.org While this is a reaction of the nitroarene, the nitroarene itself is reduced in the process, typically to a hydroxylamine derivative. acs.orgnih.gov
The degradation of nitrobenzene in the environment can occur through advanced oxidation processes (AOPs). These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can attack the aromatic ring, leading to its cleavage and eventual mineralization to CO₂, H₂O, and inorganic acids. It is plausible that this compound would undergo a similar degradation pathway under AOP conditions, with potential initial attack on the aromatic ring or the ethyl side chains.
Undesirable side reactions can also occur under specific conditions, such as those involving strong bases. For instance, nitroarenes can react with primary aromatic amines in the presence of a strong base and a polar aprotic solvent to form nitrodiarylamines via a condensation reaction. epo.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Diethylaniline |
| 2,4-Diethylnitrosobenzene |
| N-(2,4-Diethylphenyl)hydroxylamine |
| 2,2',4,4'-Tetraethylazoxybenzene |
| 2,2',4,4'-Tetraethylazobenzene |
| 2,2',4,4'-Tetraethylhydrazobenzene |
| 2,6-Diethylaniline |
| 2,6-Diethylnitrosobenzene |
| Nitrobenzene |
| Nitrosobenzene |
| N-Phenylhydroxylamine |
| Palladium on carbon (Pd/C) |
| Raney Nickel |
Computational Chemistry and Theoretical Studies of 2,4 Diethyl 1 Nitrobenzene
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 2,4-diethyl-1-nitrobenzene are fundamental to its chemical behavior. Computational methods offer a detailed view of its molecular orbitals and electron distribution.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a powerful computational tool for predicting the geometry and energy of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to determine the most stable conformation (optimized geometry) and to explore its potential energy surface. smf.mxresearchgate.net These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule.
Recent studies on similar nitroaromatic compounds have demonstrated the utility of DFT in understanding structural parameters and their correlation with experimental data. dergipark.org.tr For instance, in a study on 2,4-dimethyl-1-nitrobenzene, DFT calculations were in good agreement with experimental data obtained from in-situ cryo crystallization. dergipark.org.tr The optimization process minimizes the total energy of the molecule, leading to the equilibrium geometry. Energy profiles, generated by systematically changing specific coordinates, can reveal the energy barriers for conformational changes, such as the rotation of the ethyl and nitro groups.
Table 1: Representative DFT-Calculated Geometrical Parameters for Nitroaromatic Compounds This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available in the provided search results.
| Parameter | Typical Value | Method/Basis Set |
|---|---|---|
| C-N Bond Length (Å) | 1.47 - 1.49 | B3LYP/6-31G |
| N-O Bond Length (Å) | 1.22 - 1.24 | B3LYP/6-31G |
| C-C-N Bond Angle (°) | 118 - 120 | B3LYP/6-31G |
| O-N-O Bond Angle (°) | 123 - 125 | B3LYP/6-31G |
Ab Initio and Post-Hartree-Fock Methods for Excited State and Electron Correlation Effects (e.g., CASSCF, MS-CASPT2)
To accurately describe excited states and phenomena involving electron correlation, more sophisticated ab initio methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are powerful techniques for studying the electronic structure of molecules like nitrobenzene (B124822) and its derivatives. acs.orgacs.org
These methods are particularly important for understanding the photochemistry of nitroaromatic compounds. For nitrobenzene, a challenging system for computational chemistry, an active space including a significant number of electrons and orbitals is required to obtain reliable results. acs.org Studies have shown that MS-CASPT2 calculations, when performed with a sufficiently large active space, can provide excellent agreement with experimental data for vertical excitation energies. acs.org While specific CASSCF/MS-CASPT2 studies on this compound were not identified, the principles derived from studies on nitrobenzene are directly applicable. acs.orgacs.org These methods can predict the energies of excited states, which is crucial for understanding the molecule's absorption spectrum and photochemical reactivity.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors (e.g., HOMO-LUMO Energy Gaps, Electrophilicity Index)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. smf.mx
For substituted nitrobenzenes, the nature and position of the substituents significantly influence the HOMO and LUMO energies. smf.mxcdnsciencepub.com Electron-donating groups, such as ethyl groups, generally increase the HOMO energy level, making the compound more susceptible to electrophilic attack. Conversely, the electron-withdrawing nitro group lowers the LUMO energy, enhancing its ability to accept electrons. rsc.orgresearchgate.net The electrophilicity index, another important descriptor derived from HOMO and LUMO energies, quantifies the electrophilic power of a molecule. DFT calculations are commonly used to compute these reactivity descriptors. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors This table presents the definitions of common reactivity descriptors.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to accept electrons. |
Reaction Mechanism Elucidation through Advanced Computational Modeling
Computational modeling is an invaluable tool for investigating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding a chemical reaction requires the characterization of its transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the transition state. For reactions involving this compound, such as electrophilic aromatic substitution, identifying the transition state is crucial for determining the reaction rate and regioselectivity. researchgate.net
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps out the minimum energy path connecting the reactants, through the transition state, to the products. This provides a detailed picture of the geometric changes that occur throughout the reaction. While specific IRC analyses for reactions of this compound were not found in the search results, this methodology is a standard and powerful approach in computational chemistry for studying reaction mechanisms.
Solvent Effects in Computational Models (e.g., Continuum Solvation Models)
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in several ways. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), are widely used. smf.mxdnu.dp.ua These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule.
These models have been successfully applied to study the properties of nitroaromatic compounds in solution. smf.mxdnu.dp.ua For example, studies on nitrophenols have used time-dependent DFT with continuum models to characterize excited state energies and absorption spectra in different solvents. rsc.org In some cases, explicit solvent models, where individual solvent molecules are included in the calculation, are used to capture specific solute-solvent interactions, such as hydrogen bonding. rsc.orgacs.org The choice of solvation model can influence the calculated properties, and a combination of implicit and explicit models can often provide a more complete understanding of solvent effects. acs.orgx-mol.com
Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) in Nitroaromatics
Structure-reactivity relationships explore how the molecular structure of a compound influences its chemical reactivity. In nitroaromatics, the nature and position of substituents on the benzene (B151609) ring profoundly affect the reaction rates and pathways. msu.edulibretexts.org Quantitative Structure-Activity Relationships (QSAR) take this a step further by developing mathematical models that correlate structural or physicochemical properties of compounds with their chemical reactivity or biological activity. nih.govscispace.comijirset.com
For nitroaromatic compounds, QSAR models have been extensively developed to predict properties like toxicity and reduction rates. acs.orgnih.govscispace.com These models often use quantum chemical descriptors calculated through methods like DFT. A common and effective descriptor for predicting the reduction rates of nitroaromatics is the energy of the lowest unoccupied molecular orbital (ELUMO). acs.org A lower ELUMO value generally indicates that the molecule is a better electron acceptor, which correlates with a faster reduction rate. acs.org Other descriptors can include molecular orbital energies (EHOMO), energy gap (ΔE), dipole moment, and various electronic parameters like hardness and electronegativity. scholarsresearchlibrary.comresearchgate.net
In the context of this compound, a QSAR model could be used to predict its reduction potential relative to other substituted nitrobenzenes. The electron-donating ethyl groups would be expected to raise the ELUMO compared to unsubstituted nitrobenzene, suggesting a slower reduction rate under certain conditions.
Table 1: Examples of Descriptors Used in QSAR Studies of Nitroaromatics
| Descriptor | Description | Relevance to Reactivity |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. acs.org | A primary indicator of a molecule's ability to accept an electron; lower values often correlate with faster reduction rates. acs.org |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. scholarsresearchlibrary.com | Relates to the molecule's ability to donate an electron. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. scholarsresearchlibrary.com | An indicator of chemical reactivity and stability. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. scholarsresearchlibrary.com | Influences intermolecular interactions and solubility. |
| Hammett Constants (σ) | An empirical parameter quantifying the electronic effect of a substituent. ijirset.com | Used in linear free-energy relationships to predict reaction rates. |
| One-Electron Reduction Potential (E¹) | The potential for the molecule to accept a single electron. acs.org | Directly relates to the thermodynamics of the initial step in many reduction mechanisms. acs.org |
Elucidation of Substituent Effects on Reaction Rates and Selectivity
The substituents on an aromatic ring dictate its reactivity and the regioselectivity of its reactions. libretexts.orglumenlearning.com In this compound, the ring is influenced by three substituents: a strongly electron-withdrawing nitro group and two weakly electron-donating ethyl groups.
Electronic and Steric Effects:
Nitro Group (-NO₂): This group is a powerful deactivator for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. msu.edunumberanalytics.com It withdraws electron density from the ring, making it less nucleophilic. libretexts.org It is a meta-director for EAS. masterorganicchemistry.com Conversely, the nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. numberanalytics.com
Ethyl Groups (-CH₂CH₃): Alkyl groups like ethyl are activating for EAS because they are electron-donating through an inductive effect (+I) and hyperconjugation. libretexts.orgnumberanalytics.com They are ortho, para-directors. masterorganicchemistry.com
In this compound, these effects combine. The two activating ethyl groups work in opposition to the deactivating nitro group. For an incoming electrophile, the directing effects must be considered. The ethyl group at position 2 directs to its ortho (position 3) and para (position 6) positions. The ethyl group at position 4 directs to its ortho positions (3 and 5). The nitro group at position 1 directs to its meta positions (3 and 5). Therefore, positions 3 and 5 are the most activated for electrophilic attack, as they benefit from the directing influence of both ethyl groups and the nitro group.
For the reduction of the nitro group itself, the electron-donating ethyl groups increase the electron density on the ring, which can make the reduction slightly more difficult (i.e., require a more negative reduction potential) compared to unsubstituted nitrobenzene. acs.org However, steric effects can also play a role. The ethyl group at the ortho position (position 2) can cause the nitro group to twist out of the plane of the benzene ring. This twisting disrupts the π-conjugation between the nitro group and the ring, which can alter its electronic properties and reactivity. mdpi.com
Table 2: Relative Rates of Nitration for Various Substituted Benzenes
| Substituent (R in C₆H₅R) | Relative Rate of Nitration (Benzene = 1) | Activating/Deactivating & Directing Effect |
| -OH | 1,000 lumenlearning.com | Activating, ortho, para-directing lumenlearning.com |
| -CH₃ | 25 lumenlearning.com | Activating, ortho, para-directing lumenlearning.com |
| -H | 1 lumenlearning.com | Reference |
| -Cl | 0.033 lumenlearning.com | Deactivating, ortho, para-directing libretexts.org |
| -CO₂Et | 0.0037 lumenlearning.com | Deactivating, meta-directing |
| -NO₂ | 6 x 10⁻⁸ lumenlearning.com | Deactivating, meta-directing lumenlearning.com |
This table illustrates the powerful influence of substituents on electrophilic aromatic substitution rates. The ethyl groups in this compound would be expected to have an activating effect similar to the methyl group, though this is counteracted by the strong deactivating effect of the nitro group.
Aromaticity Indices and Their Correlation with Chemical Behavior
Aromaticity is a fundamental concept in chemistry that describes the unusual stability of certain cyclic, planar molecules with delocalized π-electrons. This property can be quantified using various computational indices, which provide insight into the electronic structure and reactivity of aromatic compounds. mdpi.comscispace.com
Commonly used aromaticity indices include:
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values closer to 0 indicate a non-aromatic system. mdpi.commdpi.com
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion based on the shielding calculated at the center of the ring (NICS(0)) or above the ring plane (e.g., NICS(1)). Large negative NICS values are characteristic of aromatic systems.
Substituents can significantly influence the aromaticity of the benzene ring. Electron-donating groups and electron-withdrawing groups can both lead to a decrease in aromaticity by disrupting the uniformity of the π-electron distribution. researchgate.net In para-substituted nitrobenzenes, it has been shown that both the electronic nature of the substituent and the twist angle of the nitro group affect the HOMA index. mdpi.com A larger deviation from planarity of the nitro group generally corresponds to a less pronounced decrease in the ring's aromaticity. mdpi.com
For this compound, the presence of two electron-donating ethyl groups and one electron-withdrawing nitro group would lead to a polarized π-system, resulting in a lower aromaticity compared to unsubstituted benzene. A computational study on the closely related 2,4-dimethyl-1-nitrobenzene has been performed, providing insights into its electronic properties and crystal structure. researchgate.netdergipark.org.tr DFT calculations for this compound would allow for the precise quantification of its aromaticity using indices like HOMA and NICS. These values could then be correlated with its chemical behavior, such as its reactivity in substitution reactions or the stability of intermediates formed during catalytic transformations. For instance, the loss of aromaticity upon forming an intermediate σ-adduct is a key factor in the energetics of nucleophilic aromatic substitution, and this change can be tracked computationally. mdpi.com
Table 3: Calculated Aromaticity Indices for Selected Substituted Benzenes
| Compound | HOMA Index | NICS(1) (ppm) | Notes |
| Benzene | ~1.00 | ~ -10.2 | Reference aromatic compound. |
| Nitrobenzene | ~0.978 | ~ -9.4 | The electron-withdrawing nitro group slightly decreases aromaticity. researchgate.net |
| Aniline (B41778) (Aminobenzene) | ~0.978 | ~ -9.7 | The electron-donating amino group slightly decreases aromaticity. researchgate.net |
| 1,3,5-Trinitrobenzene | ~0.932 | ~ -7.9 | Multiple strong electron-withdrawing groups significantly reduce aromaticity. researchgate.net |
| para-Nitroaniline | ~0.941 | --- | Push-pull substitution leads to a more significant decrease in aromaticity due to increased bond length alternation. mdpi.comresearchgate.net |
| 2,4-Dimethyl-1-nitrobenzene | --- | --- | DFT studies exist, but specific aromaticity indices are not always reported; however, a decrease relative to benzene is expected. researchgate.net |
Note: Specific values can vary depending on the level of theory and basis set used in the calculation. The table provides illustrative values from the literature to show general trends.
Advanced Analytical Methodologies for Research Oriented Characterization
Spectroscopic Techniques for Structural and Mechanistic Investigations
Spectroscopy is fundamental to the elucidation of the molecular framework of 2,4-Diethyl-1-nitrobenzene, providing evidence for its functional groups and the specific arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of this compound by mapping the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nitro group (NO₂) strongly deshields adjacent protons, shifting their signals downfield, while the electron-donating ethyl groups have a shielding effect.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and aliphatic protons. The three aromatic protons are chemically non-equivalent and would theoretically appear as separate signals. The proton at the C3 position, being ortho to both an ethyl and the nitro group, would show a specific splitting pattern. Similarly, the protons at C5 and C6 would be influenced by their respective neighboring groups. The ethyl groups would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the six aromatic carbons and the four carbons of the two ethyl groups. The carbon atom attached to the nitro group (C1) is expected to be significantly deshielded. The carbons bearing the ethyl groups (C2 and C4) and the remaining aromatic carbons (C3, C5, C6) would have chemical shifts influenced by the combined electronic effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H3 | Downfield (relative to benzene) | Doublet | 120-130 |
| Aromatic-H5 | Mid-field (aromatic region) | Doublet of Doublets | 125-135 |
| Aromatic-H6 | Upfield (relative to nitrobenzene) | Doublet | 130-140 |
| -CH₂- (C2-ethyl) | ~2.7 | Quartet | ~25 |
| -CH₂- (C4-ethyl) | ~2.7 | Quartet | ~25 |
| -CH₃ (C2-ethyl) | ~1.2 | Triplet | ~15 |
| -CH₃ (C4-ethyl) | ~1.2 | Triplet | ~15 |
| Aromatic-C1 | N/A | N/A | ~148 |
| Aromatic-C2 | N/A | N/A | ~140 |
| Aromatic-C4 | N/A | N/A | ~145 |
Note: Predicted values are based on established substituent effects on benzene (B151609) rings. Actual experimental values may vary.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorption bands characteristic of the nitro group. Two prominent bands are expected: one for the asymmetric stretching vibration (νas) of the N-O bond, typically appearing in the 1500-1560 cm⁻¹ region, and another for the symmetric stretching vibration (νs) around 1330-1370 cm⁻¹. Other significant absorptions include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl groups (2850-3000 cm⁻¹). Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy complements IR by detecting vibrational modes that result in a change in polarizability. For nitroaromatic compounds, the symmetric stretching vibration of the nitro group often produces a very strong Raman band. Aromatic ring stretching modes also tend to be strong in the Raman spectrum, providing further structural confirmation.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | IR | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | IR, Raman | 1330 - 1370 | Strong |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |
| C-N Stretch | IR, Raman | 840 - 870 | Medium |
Note: Ranges are based on typical frequencies for substituted nitrobenzenes.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure from its fragmentation pattern upon ionization. The molecular formula is C₁₀H₁₃NO₂.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (179.22 g/mol ). The fragmentation pattern is highly informative. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of a nitro radical (•NO₂) followed by the loss of carbon monoxide (CO). The presence of ethyl groups introduces additional fragmentation pathways, such as the loss of a methyl radical (•CH₃, 15 Da) or an ethyl radical (•C₂H₅, 29 Da) via benzylic cleavage.
UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like nitroaromatics. The spectrum of this compound is expected to show characteristic absorption bands.
Nitrobenzene (B124822) itself exhibits a strong absorption band around 258-270 nm, which is attributed to the π→π* electronic transition of the aromatic system conjugated with the nitro group. A weaker, longer-wavelength band, often submerged by the stronger band, can be attributed to the n→π* transition of the nitro group. The presence of two electron-donating ethyl groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. This technique is highly effective for reaction monitoring, as any chemical transformation involving the nitroaromatic chromophore will result in a significant change in the UV-Visible spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Chromatographic Separation and Detection Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or environmental matrices, and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for the analysis of semi-volatile organic compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Developing a GC-MS method involves optimizing several parameters. A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is typically used for the separation of nitroaromatic compounds. The gas chromatograph's oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the effective separation of analytes based on their boiling points and column interactions. The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range (e.g., 50-350 amu) to detect the molecular ion and characteristic fragments of this compound for positive identification. For trace-level analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity. Standard EPA methods for semivolatile organic compounds, such as EPA Method 8270, provide a robust framework for such analyses.
Table 3: General Parameters for GC-MS Method Development
| Parameter | Typical Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | e.g., 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (e.g., m/z 50-350) or Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 280 °C |
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic nitration reactions. It offers high resolution and sensitivity for separating components in a mixture, making it ideal for monitoring the progress of the reaction that synthesizes this compound from 1,3-diethylbenzene (B91504) and for quantifying the final product yield.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. nacalai.com In a typical application, a C18 bonded silica (B1680970) column serves as the stationary phase, which separates compounds based on their hydrophobicity. doi.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. doi.orgsielc.com The addition of a small amount of acid, like acetic or formic acid, can improve peak shape and resolution. doi.org Detection is commonly performed using an ultraviolet (UV) detector, as nitroaromatic compounds exhibit strong absorbance at specific wavelengths, such as 254 nm. doi.orgrsc.org
To monitor the reaction, small aliquots are withdrawn from the reaction mixture at various time intervals. These samples are appropriately diluted and injected into the HPLC system. The resulting chromatogram allows researchers to track the decrease in the peak area of the starting material (1,3-diethylbenzene) and the simultaneous increase in the peak area corresponding to the product (this compound). This method is also crucial for identifying the formation of potential regioisomeric byproducts, such as 2,6-diethyl-1-nitrobenzene and 3,5-diethyl-1-nitrobenzene, which may have different retention times. doi.orgstmarys-ca.edu
For product quantification, an external standard method is typically employed. researchgate.net A calibration curve is generated by injecting solutions of highly purified this compound at several known concentrations. The peak area of the analyte is plotted against its concentration, yielding a linear relationship. The concentration of the product in the final reaction mixture can then be accurately determined by comparing its peak area to the calibration curve. researchgate.net
Table 1: Illustrative HPLC Data for Monitoring the Nitration of 1,3-Diethylbenzene
| Reaction Time (minutes) | Peak Area (a.u.) - 1,3-Diethylbenzene (Reactant) | Peak Area (a.u.) - this compound (Product) |
| 0 | 45,890 | 0 |
| 15 | 25,110 | 18,950 |
| 30 | 11,540 | 31,230 |
| 60 | 2,180 | 39,870 |
| 90 | < 100 | 41,560 |
Table 2: Representative Calibration Curve Data for Quantification of this compound
| Concentration (mg/mL) | Average Peak Area (a.u.) |
| 0.025 | 10,550 |
| 0.050 | 21,200 |
| 0.100 | 42,350 |
| 0.150 | 63,450 |
| 0.200 | 84,700 |
Thin-Layer Chromatography (TLC) in Synthetic Pathway Optimization
Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical tool used extensively for the qualitative monitoring of reactions and the optimization of purification conditions. greyhoundchrom.com In the synthesis of this compound, TLC is invaluable for quickly assessing reaction completion and for selecting an appropriate solvent system for subsequent purification by column chromatography. greyhoundchrom.comfrtr.gov
The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, most commonly silica gel. silicycle.com Alongside the reaction mixture, spots of the starting material (1,3-diethylbenzene) and a pure standard of the desired product are also applied for comparison. The plate is then placed in a sealed chamber containing a shallow pool of a selected mobile phase (eluent). As the eluent ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. silicycle.com
The separation is visualized under UV light, where aromatic compounds typically appear as dark spots. uni-koeln.de The progress of the nitration is monitored by the disappearance of the reactant spot and the appearance of a new spot corresponding to the more polar nitro-product. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component.
A key application of TLC is the optimization of the eluent system for purification. frtr.govsilicycle.com Researchers test various mixtures of solvents, typically a non-polar solvent like hexane (B92381) or petroleum ether mixed with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, to achieve the best possible separation between the product and any unreacted starting material or byproducts. frtr.govresearchgate.net An ideal solvent system will show a significant difference in the Rf values of the components, facilitating their separation on a larger scale using flash column chromatography.
Table 3: Example of TLC Solvent System Screening for the Purification of this compound
| Eluent System (v/v) | Rf of 1,3-Diethylbenzene | Rf of this compound | Observations |
| 100% Hexane | 0.90 | 0.85 | Poor separation, spots are too close together. |
| 95:5 Hexane / Ethyl Acetate | 0.75 | 0.55 | Good separation between reactant and product. |
| 90:10 Hexane / Ethyl Acetate | 0.60 | 0.35 | Excellent separation, ideal for column chromatography. |
| 80:20 Hexane / Ethyl Acetate | 0.45 | 0.20 | Good separation, but product Rf is slightly low. |
Environmental Transformation and Degradation Research of Nitroaromatic Compounds
Microbial Degradation Pathways and Bioremediation Potential
The bioremediation of sites contaminated with nitroaromatic compounds (NACs) is an area of intensive research, leveraging the metabolic capabilities of microorganisms to transform these substances. mdpi.comslideshare.net Bacteria, fungi, and algae have all been investigated for their ability to degrade NACs, employing a range of enzymatic processes under different environmental conditions. mdpi.com These biological methods are considered cost-effective and environmentally sound alternatives to physical and chemical treatments. mdpi.com
Microbial degradation of nitroaromatic compounds proceeds through distinct aerobic and anaerobic pathways, largely dictated by the availability of oxygen and the electron-deficient nature of the nitro-substituted aromatic ring.
Anaerobic Biodegradation: Under anaerobic or anoxic conditions, the primary transformation mechanism is the reduction of the nitro group (-NO₂). nih.govresearchgate.net This process is catalyzed by nitroreductase enzymes, which are often insensitive to oxygen. mdpi.com The reduction occurs sequentially, transforming the nitro group into nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups. nih.gov For example, isolates of Desulfovibrio spp. and several Clostridium strains can reduce 2,4,6-trinitrotoluene (B92697) (TNT) to 2,4,6-triaminotoluene. nih.gov This reductive pathway is the initial step for a wide range of mono-, di-, and tri-nitroaromatic compounds. researchgate.net
Aerobic Biodegradation: In the presence of oxygen, bacteria have evolved several strategies to metabolize nitroaromatic compounds. The number of nitro groups on the aromatic ring influences the degradation mechanism. mdpi.com
Oxygenases: For mono- and dinitrated compounds, monooxygenase or dioxygenase enzymes can initiate the attack. mdpi.comnih.gov Dioxygenases introduce two hydroxyl groups onto the aromatic ring, which can lead to the spontaneous elimination of the nitro group as nitrite (B80452). nih.gov Monooxygenases can also eliminate the nitro group from nitrophenols. nih.gov
Reductive Pathways: Polynitroaromatic compounds, like TNT, are often resistant to initial oxidative attack due to the electron-withdrawing nature of the multiple nitro groups. mdpi.com In these cases, even under aerobic conditions, the initial step can be a reduction of a nitro group by a nitroreductase, which makes the ring more susceptible to subsequent oxidative enzymes. mdpi.com
Hydride-Meisenheimer Complex: Some bacteria can reduce the aromatic ring by adding a hydride ion, forming a transient hydride-Meisenheimer complex. The complex then rearomatizes by eliminating a nitrite ion. nih.gov
The following table summarizes the key characteristics of these degradation mechanisms.
| Mechanism Type | Key Enzymes | Initial Reaction | Typical Substrates | Primary Products | Oxygen Requirement |
| Anaerobic Reduction | Nitroreductases | Reduction of -NO₂ group | Mono-, di-, and tri-nitroaromatics | Aromatic amines | Anaerobic |
| Aerobic Oxidation | Dioxygenases, Monooxygenases | Hydroxylation of the aromatic ring | Mononitrophenols, mono- and di-nitrotoluenes | Catechols, protocatechuate, nitrite release | Aerobic |
| Aerobic Reduction/Oxidation | Nitroreductases, Oxygenases | Initial reduction of -NO₂ group followed by ring cleavage | Polynitroaromatic compounds (e.g., TNT) | Amino-dinitrotoluenes, eventually ring fission products | Aerobic |
This table is generated based on data from existing research on various nitroaromatic compounds to illustrate common pathways.
A diverse array of microorganisms capable of transforming nitroaromatic compounds has been identified from contaminated soils and water. mdpi.com The isolation and characterization of these strains are fundamental to developing effective bioremediation technologies. mdpi.com
Several bacterial genera are notable for their ability to degrade nitroaromatics. Pseudomonas species, for instance, have been shown to utilize 4-nitrotoluene (B166481) as a sole carbon and nitrogen source, breaking it down via intermediates like 4-nitrobenzoate (B1230335) to protocatechuate before ring cleavage. cambridge.org Other identified bacterial degraders include Sphingomonas, Cupriavidus, and Achromobacter. mdpi.com Fungi, particularly the white-rot fungus Phanerochaete chrysosporium, are also effective and can mineralize compounds like 2,4-dinitrotoluene (B133949) and TNT. nih.gov
Genetic engineering holds promise for enhancing the bioremediation potential of these microorganisms. By identifying the specific genes responsible for degradation, such as the tfdA gene for an initial dioxygenase step, researchers can aim to improve the efficiency and substrate range of these biocatalysts. mdpi.com The goal is to develop robust microbial strains that can effectively mineralize target pollutants like 2,4-diethyl-1-nitrobenzene in complex environmental settings. researchgate.net
| Microbial Genus/Species | Compound(s) Degraded | Degradation Pathway/Enzymes | Source |
| Pseudomonas spp. | 4-Nitrotoluene, 2,4-Dinitrotoluene, TNT | Dioxygenases, catabolism to protocatechuate | cambridge.org |
| Phanerochaete chrysosporium | 2,4-Dinitrotoluene, TNT | Lignin-degrading enzymes, mineralization | mdpi.comnih.gov |
| Desulfovibrio spp. | 2,4,6-Trinitrotoluene (TNT) | Nitro group reduction | nih.gov |
| Clostridium spp. | 2,4,6-Trinitrotoluene (TNT) | Nitro group reduction to triaminotoluene | nih.gov |
| Arthrobacter sp. | 2-Nitrobenzoate, 4-Nitrobenzoate, Nitrophenols | Reductive and oxidative pathways | mdpi.com |
This table lists examples of microbial strains and the nitroaromatic compounds they are known to degrade, providing a basis for selecting candidates for the bioremediation of this compound.
Characterization of Aerobic and Anaerobic Biodegradation Mechanisms
Abiotic Degradation Pathways in Environmental Matrices
In addition to microbial activity, several abiotic processes contribute to the transformation of nitroaromatic compounds in the environment. These chemical and physical pathways, including photolysis, hydrolysis, and sorption, are crucial in determining the ultimate fate, transport, and bioavailability of these contaminants.
Photochemical degradation, or photolysis, can be a significant transformation pathway for nitroaromatic compounds in surface waters and the atmosphere. cdc.gov Direct photolysis of many nitroaromatics in aqueous solutions by sunlight is often a slow process. acs.org However, the degradation can be dramatically accelerated by the presence of photosensitizing substances like humic acids or through advanced oxidation processes (AOPs). cdc.govacs.org
AOPs, such as the UV/H₂O₂ process, generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. acs.orgrsc.org These radicals readily attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. acs.org Studies on compounds like nitrobenzene (B124822) and various dinitrophenols have shown that the UV/H₂O₂ process achieves much faster degradation rates than UV irradiation alone. acs.orgrsc.org The photolysis of nitroaromatics can also produce reactive nitrogen species like nitrite and nitric oxide, which can influence atmospheric chemistry. mdpi.com Given its structure, this compound is expected to be susceptible to degradation by hydroxyl radicals.
Hydrolysis is a chemical reaction with water that can break down contaminants. Aromatic nitro compounds, however, are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). cdc.goveuropa.eu For many nitroaromatics, including 1,4-dichloro-2-nitrobenzene, abiotic hydrolysis is not considered a significant environmental fate process. nih.gov
However, under strongly alkaline conditions (high pH), alkaline hydrolysis can become a rapid and effective degradation pathway. enviro.wiki The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electron-deficient aromatic ring. acs.org This often proceeds through the formation of a colored Meisenheimer complex intermediate before subsequent transformation or ring cleavage. enviro.wikiacs.orgacs.org This process has been studied for munitions compounds like TNT and 2,4-dinitroanisole (B92663) (DNAN) and has been successfully applied in field-scale soil remediation. enviro.wikiacs.org
Sorption to soil and sediment particles is a critical process that controls the mobility and bioavailability of nitroaromatic compounds in the environment. enviro.wiki Adsorption removes the compounds from the aqueous phase, slowing their transport to groundwater. enviro.wiki
The primary soil components responsible for sorption are soil organic matter (SOM) and clay minerals. nih.govoup.com
Soil Organic Matter (SOM): For many nitroaromatics, SOM is the predominant sorbent. nih.govoup.com The interaction is driven by more than just simple hydrophobic partitioning; π-π electron donor-acceptor interactions between the electron-accepting nitroaromatic molecule and aromatic structures within the SOM are also significant. nih.govoup.com
Clay Minerals: Clay minerals can also strongly adsorb nitroaromatics. enviro.wiki The mechanism can involve complex formation between the nitro groups and exchangeable cations on the clay surface, or direct interaction with the silicate (B1173343) surfaces. enviro.wiki The extent of sorption is strongly influenced by the type of exchangeable cation present (e.g., K⁺ and Cs⁺ promote higher sorption than divalent cations) and their hydration properties. nih.govusda.gov
The complex nature of these interactions means that predicting the transport of nitroaromatic compounds requires careful consideration of soil composition, including organic carbon content, clay mineralogy, and cation exchange capacity. enviro.wikinih.gov
| Degradation/Transformation Pathway | Description | Key Influencing Factors | Relevance to Nitroaromatics |
| Photochemical Degradation | Transformation by light, especially UV, often mediated by reactive species. | Presence of photosensitizers (humic acids), hydroxyl radicals (H₂O₂), light intensity. | Slow direct photolysis, but rapid degradation via AOPs (UV/H₂O₂). acs.orgrsc.org |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH (significant only at very high or low pH), temperature. | Generally resistant under neutral environmental conditions; significant degradation via alkaline hydrolysis at high pH. cdc.govenviro.wiki |
| Sorption | Adhesion of the compound to the surface of soil/sediment particles. | Soil organic matter content, clay type and content, cation exchange capacity, soil pH. | A key process that reduces mobility in the environment; involves both SOM and clay minerals. enviro.wikinih.gov |
This table provides a summary of the primary abiotic pathways influencing the environmental fate of nitroaromatic compounds.
Hydrolysis and Other Chemical Transformation Processes
Environmental Partitioning and Bioaccumulation Research at the Molecular Level
The environmental fate of a chemical compound, including its distribution across different environmental compartments and its tendency to accumulate in living organisms, is fundamentally governed by its molecular structure and resulting physicochemical properties. For nitroaromatic compounds such as this compound, understanding these properties at a molecular level is crucial for predicting their environmental behavior.
Research into the environmental partitioning of this compound focuses on how it distributes between air, water, soil, and sediment. This behavior is primarily dictated by properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). The molecular structure of this compound, featuring a benzene (B151609) ring substituted with a polar nitro group and two nonpolar ethyl groups, creates a molecule with significant hydrophobic character. The two ethyl groups, in particular, increase its lipophilicity (fat-loving nature) compared to the parent compound, nitrobenzene.
While specific experimental data for this compound is limited in publicly accessible literature, its properties can be estimated and compared with well-studied analogous compounds. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to move from water into fatty tissues. A higher log Kow value suggests a greater potential for partitioning into soil organic matter and for bioaccumulation. For comparison, nitrobenzene has a log Kow of approximately 1.85-1.91, indicating a relatively low potential to accumulate. epa.govwho.int In contrast, the addition of alkyl or halogen groups tends to increase this value. For example, 2,4-dichloro-1-nitrobenzene has a log Kow of 3.07. iarc.fr It is therefore expected that this compound will have a log Kow value significantly higher than that of nitrobenzene, leading to stronger adsorption to soil and sediment and lower mobility in water. cdc.gov
Table 1: Physicochemical Properties Influencing Environmental Partitioning of Selected Nitroaromatic Compounds
| Compound | CAS Number | Molecular Formula | Log Kow | Water Solubility | Reference |
|---|---|---|---|---|---|
| This compound | 33696-10-5 | C10H13NO2 | Estimated to be > 3.0 | Low (estimated) | chemsrc.comnih.gov |
| Nitrobenzene | 98-95-3 | C6H5NO2 | 1.85 - 1.91 | 1900 mg/L | epa.govwho.intwho.int |
| 1,3-Dinitrobenzene (B52904) | 99-65-0 | C6H4N2O4 | 1.52 (calculated) | 500 mg/L | cdc.gov |
| 2,4-Dinitrotoluene | 121-14-2 | C7H6N2O4 | 1.98 | 270 mg/L | epa.gov |
| 2,4-Dichloro-1-nitrobenzene | 611-06-3 | C6H3Cl2NO2 | 3.07 | 188 mg/L | iarc.fr |
Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, either through direct contact with a contaminated medium or through consumption of food containing the chemical. The bioconcentration factor (BCF), which is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state, is a common metric for assessing bioaccumulation potential in aquatic species.
Quantitative structure-activity relationship (QSAR) models often show a direct correlation between a compound's log Kow and its BCF. ecetoc.org Compounds with low log Kow values, like 1,3-dinitrobenzene (log Kow 1.52), exhibit low experimental BCFs; a BCF of 74 was reported for the guppy (Poecilia reticulata). cdc.gov This indicates that bioaccumulation is not a significant fate process for that compound. cdc.gov Nitrobenzene also has a low potential for bioaccumulation. who.intcdc.gov However, for compounds with higher lipophilicity, the potential for bioaccumulation increases. Given the molecular structure of this compound, its BCF is expected to be higher than that of nitrobenzene or dinitrobenzene. Studies on other nitroaromatics have shown that while many have a low tendency to accumulate, this is not universal, and the presence of certain substituent groups can increase bioaccumulation potential. epa.govresearchgate.net The ultimate BCF in a real-world scenario is also influenced by the organism's ability to metabolize and eliminate the compound, a process not accounted for by the log Kow value alone. epa.gov
Table 2: Experimental Bioconcentration Factors (BCF) for Selected Nitroaromatic Compounds in Fish
| Compound | Species | BCF Value (wet weight) | Comments | Reference |
|---|---|---|---|---|
| This compound | N/A | No experimental data available | Expected to have moderate bioaccumulation potential based on structure | |
| Nitrobenzene | Golden Ide (Leuciscus idus melanotus) | <10 | Indicates minimal potential for bioaccumulation | who.int |
| 1,3-Dinitrobenzene | Guppy (Poecilia reticulata) | 74 | Indicates low bioaccumulation potential | cdc.gov |
| 2,4,6-Trinitrotoluene (TNT) | Fathead Minnow (Pimephales promelas) | 1.9 - 4.8 | Low BCF values reported across multiple studies | researchgate.net |
Synthesis and Reactivity of Advanced Derivatives of 2,4 Diethyl 1 Nitrobenzene
Preparation and Transformation of Amino-Diethylbenzene Derivatives
The reduction of the nitro group in 2,4-diethyl-1-nitrobenzene to a primary amine is a foundational transformation, yielding 2,4-diethylaniline (B3047884), a critical intermediate for further derivatization.
Preparation of 2,4-Diethylaniline
The conversion of aromatic nitro compounds to their corresponding anilines is a well-established process in organic synthesis. orientjchem.orgrsc.org Catalytic hydrogenation is a common and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. For analogous compounds like 2,4-dimethylnitrobenzene, hydrogenation is performed using a nickel catalyst at temperatures between 60-120°C and pressures of 1.0-2.5 MPa to produce 2,4-dimethylaniline (B123086). google.com Similar conditions are applicable for the reduction of this compound.
Another effective method is the use of chemical reducing agents. A system of sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst can achieve high conversion rates. For instance, copper-based catalysts derived from metal-organic frameworks (MOFs) have demonstrated 100% conversion of nitrobenzene (B124822) to aniline (B41778) in as little as 8 minutes at room temperature. mdpi.com Electrocatalytic reduction using a polyoxometalate mediator also provides a highly selective route to anilines from a wide range of substituted nitroarenes, minimizing side reactions and operating under mild, aqueous conditions. acs.org
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Nickel Catalyst | 60-120°C, 1.0-2.5 MPa H₂ | High yield, suitable for industrial scale. | google.com |
| Chemical Reduction | NaBH₄ / Cu@C Catalyst | Ethanol, Room Temp. | High efficiency, rapid reaction time (8 min). | mdpi.com |
| Electrocatalytic Reduction | Polyoxometalate Mediator | Aqueous H₃PO₄, Room Temp. | High selectivity, sustainable (no H₂ gas or precious metal catalyst needed). | acs.org |
Transformations of 2,4-Diethylaniline
Once formed, 2,4-diethylaniline becomes a building block for numerous other derivatives. nih.gov Like other primary arylamines, it can undergo a wide range of reactions. iucr.org For example, it can be alkylated with 1,2-dibromoethane (B42909) to yield products such as N,N'-bis(2,4-diethylphenyl)piperazine. iucr.org It also serves as a key intermediate in the synthesis of various dyes and pesticides, a role demonstrated by its analogue, 2,4-dimethylaniline. nih.govsolubilityofthings.com
Synthesis of Dinitro-Diethylbenzene and Other Multi-Nitrated Species
The introduction of additional nitro groups onto the this compound ring is achieved through further nitration, typically using a mixed acid system of nitric acid and sulfuric acid. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present. The two ethyl groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator.
Starting from 1,3-diethylbenzene (B91504), nitration primarily yields this compound. Further nitration is expected to be directed by all three substituents. The powerful directing effect of the two ethyl groups (ortho to the 4- and 2-positions respectively, and para to each other) combined with the meta-directing effect of the nitro group leads to substitution at the 6-position. Thus, the primary product of a second nitration step is expected to be 2,4-diethyl-1,3-dinitrobenzene .
Studies on the nitration of the closely related p-xylene (B151628) (1,4-dimethylbenzene) show that dinitration is a common outcome, yielding 2,5-dimethyl-1,3-dinitrobenzene (B180851) among other isomers, with the exact product distribution being dependent on reaction conditions. researchgate.net Similarly, the nitration of nitrobenzene itself with mixed acid yields 1,3-dinitrobenzene (B52904) as the major product (93%), demonstrating the strong meta-directing influence of the nitro group. wikipedia.org
Table 2: Predicted and Observed Products in Aromatic Nitration
| Starting Material | Nitrating Agent | Major Dinitro Product(s) | Reference |
|---|---|---|---|
| Nitrobenzene | HNO₃ / H₂SO₄ | 1,3-Dinitrobenzene (93%) | wikipedia.org |
| p-Xylene | Not specified | 2,3-Dinitro-p-xylene, 2,5-Dinitro-p-xylene | researchgate.net |
| This compound | HNO₃ / H₂SO₄ | 2,4-Diethyl-1,3-dinitrobenzene (Predicted) | N/A |
Exploration of Halogenated and Other Electron-Withdrawing/Donating Substituted Analogues
The aromatic ring of the diethylbenzene scaffold can be functionalized with a variety of substituents, including halogens and other groups that modify the electronic properties of the molecule.
Halogenation
Halogenated derivatives can be synthesized through electrophilic aromatic substitution. The reaction of 2,4-dimethylaniline with N-bromosuccinimide (NBS) readily affords the ortho-brominated product, 2-bromo-4,6-dimethylaniline, in high yield (83%). iucr.org A similar reaction with 2,4-diethylaniline would be expected to yield 6-bromo-2,4-diethylaniline. These halogenated anilines are valuable precursors for constructing more complex molecules, such as N-heterocyclic carbenes (NHCs), where the halogen can fine-tune the electronic properties of catalysts. iucr.org
Alternatively, halogenation can be performed on the N-oxide of a tertiary amine. For example, N,N-dialkylaniline N-oxides react with thionyl halides to produce halogenated anilines. nsf.gov
Synthesis of Analogues with Other Substituents
The introduction of other functional groups can be achieved through various synthetic strategies. For instance, the diazotization of anilines like 2,6-diethylaniline (B152787), followed by a displacement reaction, can yield halogenated derivatives such as 2-bromo-1,3-diethylbenzene. While this starts from the aniline, it demonstrates a pathway to introduce functionality that can then be subjected to nitration or other transformations.
Construction of Heterocyclic Systems Incorporating Diethylbenzene Moieties
The 2,4-diethylaniline core is an excellent starting point for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. researchgate.netajgreenchem.com
Benzimidazoles
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. rasayanjournal.co.in They are commonly synthesized via the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. ajgreenchem.comresearchgate.net By analogy, a substituted o-phenylenediamine derived from 2,4-diethylaniline could be condensed with various aldehydes to produce a library of 2-substituted-5,7-diethyl-1H-benzimidazoles. A general method involves heating a mixture of the aldehyde, the o-phenylenediamine, and a catalyst like nano-ZnS in ethanol, which provides high yields under mild conditions. ajgreenchem.com Another route involves the one-pot reductive cyclization of a 2-nitroaniline (B44862) with an aldehyde. nbu.ac.in
Quinolines
Quinolines are another important class of N-heterocycles. researchgate.net A variety of synthetic methods exist for their preparation. Multi-component reactions are particularly efficient; for example, reacting an aniline derivative, an aldehyde, and an alkyne in the presence of an acid catalyst can produce highly substituted quinolines. researchgate.netrsc.org Using 2,4-diethylaniline in such a reaction would lead to quinolines bearing the 2,4-diethylphenyl moiety. Another powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. nih.govacs.org This reaction, promoted by reagents like ICl, I₂, or Hg(OTf)₂, yields 3-functionalized quinolines. nih.gov
Table 3: Examples of Heterocycle Synthesis from Aniline Precursors
| Heterocycle Class | General Reactants | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Benzimidazoles | o-Phenylenediamine + Aldehyde | Nano-ZnS, EtOH, 70°C | High yields, green catalyst, easy work-up. | ajgreenchem.com |
| Quinolines | Aniline + Aldehyde + Alkyne | HCl, Water | Greener multi-component synthesis, good yields. | researchgate.net |
| 3-Iodoquinolines | N-(2-Alkynyl)aniline + I₂/ICl | NaHCO₃, CH₃CN, rt | Mild conditions, access to functionalized quinolines for further coupling reactions. | nih.govacs.org |
| Piperazines | Aniline + 1,2-Dibromoethane | Condensation reaction | Direct formation of the piperazine (B1678402) ring system. | iucr.org |
Compound Index
Industrial and Process Research Aspects of Nitroaromatic Synthesis
Scale-up Strategies for 2,4-Diethyl-1-nitrobenzene Production
Scaling up the production of this compound from laboratory to industrial scale presents several challenges inherent to nitration reactions. These reactions are typically fast and highly exothermic, necessitating robust thermal management to prevent runaway reactions and the formation of undesirable by-products.
Key considerations for the scale-up of this compound production include:
Heat Transfer and Thermal Management: The heat of nitration must be efficiently removed. In a batch reactor, the surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Scale-up strategies often involve moving from simple batch reactors to more sophisticated designs with better heat transfer capabilities, such as semi-batch reactors with controlled addition of the nitrating agent or continuous reactor systems. For large-scale production of nitroaromatics, circulation reactors with large cooling areas and small reactor volumes are often employed to ensure a high degree of safety. josefmeissner.com
Mass Transfer and Mixing: The nitration of diethylbenzene is a two-phase liquid-liquid reaction (organic and aqueous acid phases). Efficient mixing is crucial to maximize the interfacial area between the two phases, thereby increasing the reaction rate. Inadequate mixing can lead to localized "hot spots" and reduced selectivity. The transition from laboratory-scale magnetic stirring to industrial-scale mechanical agitation requires careful engineering to ensure comparable mixing efficiency.
Safety Considerations: The accumulation of unreacted nitrating agent followed by a sudden increase in reaction rate can lead to thermal runaway. Scale-up protocols must be designed to minimize this risk. This includes careful control of reactant addition rates, continuous monitoring of temperature, and the implementation of emergency cooling or quenching systems.
A common approach to scaling up nitration processes is to first conduct pilot-scale trials. These trials use reactors that are intermediate in size between the laboratory and industrial scales to validate process parameters and identify potential scale-up issues before committing to large-scale production.
Process Optimization for Yield, Selectivity, and Energy Efficiency
Optimizing the synthesis of this compound is a multi-faceted endeavor aimed at maximizing product yield and selectivity while minimizing energy consumption and waste generation. The primary reaction involves the electrophilic aromatic substitution of 1,3-diethylbenzene (B91504) with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
Key Optimization Parameters:
| Parameter | Effect on the Process | Optimization Strategy |
| Temperature | Higher temperatures increase the reaction rate but can also lead to the formation of by-products, such as dinitro compounds or oxidized species. For similar nitrations, temperatures are often kept low to control selectivity. libretexts.org | The optimal temperature is a trade-off between reaction rate and selectivity and must be determined experimentally. For nitration of methylbenzene, a temperature of 30°C is used to prevent multiple substitutions. libretexts.org |
| Molar Ratio of Reactants | The ratio of nitric acid to diethylbenzene and the concentration of sulfuric acid are critical. Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile. libretexts.org | Varying the molar ratios can influence the reaction rate and the formation of by-products. The optimal ratio aims for high conversion of the starting material while minimizing the use of excess reagents. |
| Reaction Time | Sufficient reaction time is necessary to achieve high conversion. However, excessively long reaction times can lead to the formation of by-products through secondary reactions. | The reaction progress is typically monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. |
| Catalyst | While mixed acid is standard, research into solid acid catalysts like sulfated silica (B1680970) has been conducted for other nitroaromatics to simplify product work-up and catalyst recovery. mrs-k.or.krresearchgate.net | For this compound, the focus remains on optimizing the mixed acid system. However, the development of solid acid catalysts could offer future improvements in sustainability. |
Selectivity in Diethylbenzene Nitration:
The two ethyl groups on the benzene (B151609) ring are ortho-, para-directing activators for electrophilic aromatic substitution. In 1,3-diethylbenzene, the positions ortho and para to the ethyl groups are positions 2, 4, and 6. Therefore, the primary products expected from mononitration are this compound and 2,6-diethyl-1-nitrobenzene. The steric hindrance from the two ethyl groups can influence the ratio of these isomers. Process optimization aims to maximize the formation of the desired 2,4-isomer over the 2,6-isomer and prevent dinitration.
Methodologies like Response Surface Methodology (RSM) can be employed to systematically study the effects of multiple variables (e.g., temperature, reaction time, reactant ratios) on the yield and selectivity, allowing for the identification of optimal process conditions. mrs-k.or.krresearchgate.net
Development of Continuous Production Methods and Reactor Technologies
The trend in modern chemical manufacturing, particularly for exothermic and potentially hazardous reactions like nitration, is a shift from batch to continuous processing. Continuous production, often utilizing microreactors or tubular reactors, offers significant advantages in terms of safety, efficiency, and product consistency. vapourtec.com
Advantages of Continuous Flow Nitration:
Enhanced Safety: The small internal volume of continuous reactors minimizes the amount of hazardous material present at any given time. The high surface-area-to-volume ratio allows for highly efficient heat removal, significantly reducing the risk of thermal runaway. vapourtec.com
Improved Control: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry is possible, leading to better selectivity and higher yields. vapourtec.com
Rapid Process Optimization: The small scale and rapid attainment of steady-state in continuous systems allow for faster screening of reaction conditions and quicker process optimization.
Seamless Scale-up: Scaling up a continuous process often involves "numbering up" (running multiple reactors in parallel) rather than increasing the size of the reactor, which avoids many of the challenges associated with traditional scale-up.
Reactor Technologies for Continuous Nitration:
Tube Reactors: These are one of the most common types of continuous reactors for nitration. Reactants are continuously pumped through a coiled tube, which can be immersed in a cooling bath to maintain a constant temperature. The length of the tube and the flow rate determine the residence time. Adiabatic nitration in tube reactors can minimize the formation of by-products through optimal reactant mixing and minimal back-mixing. josefmeissner.com A patent for the continuous flow liquid phase nitration of alkylbenzene compounds in micromixer and tubular reactors highlights the use of this technology for similar substrates. google.com
Circulation Reactors: These reactors feature a loop where the reaction mixture is continuously circulated by a pump, ensuring high mixing intensity and heat transfer. josefmeissner.com
Microreactors: These devices have channels with dimensions in the sub-millimeter range, offering extremely high heat and mass transfer rates. This allows for reactions to be carried out under more aggressive conditions than would be safe in batch reactors, potentially leading to higher yields and shorter reaction times.
A typical setup for the continuous nitration of an alkylbenzene like diethylbenzene would involve pumping the organic substrate and the nitrating agent into a micromixer for rapid and efficient mixing, followed by a residence time unit (like a tubular reactor) where the reaction proceeds to completion under controlled temperature. google.com
Research Findings in Continuous Nitration of Alkylbenzenes:
While specific data for this compound is limited, research on similar compounds provides valuable insights. For instance, a patented process for the continuous flow nitration of o-xylene (B151617) using a nitrating mixture of nitric and sulfuric acid in a micromixer and tubular reactor demonstrated the feasibility and advantages of this approach. google.com The process allows for operation at temperatures between 10 to 60°C with residence times ranging from 30 seconds to 30 minutes, a significant improvement over traditional batch processes that can take several hours. google.com
Future Research Directions and Emerging Applications in Advanced Materials and Chemical Synthesis
Development of Novel Catalytic Systems for Nitroaromatic Transformations
The catalytic hydrogenation of nitroaromatics is a crucial industrial process for producing aromatic amines, which are vital intermediates for agrochemicals, pharmaceuticals, and dyes. airccse.com Research in this area is focused on creating highly efficient and selective catalytic systems for the transformation of compounds like 2,4-Diethyl-1-nitrobenzene into 2,4-diethylaniline (B3047884).
Recent advancements have moved beyond traditional metal reductants like tin, zinc, or iron, which often lack chemoselectivity. airccse.com The focus is now on supported noble metal nanoparticles and novel base-metal catalysts. For instance, studies on the hydrogenation of the analogous 2,4-dimethyl-nitrobenzene have demonstrated the effectiveness of catalysts like Palladium on carbon (Pd/C) in ethanol, showing a near first-order dependence on substrate concentration and hydrogen pressure. airccse.com Similarly, supported gold (Au) nanoparticles have shown high activity and chemoselectivity in the reduction of nitro groups, even in the presence of other reducible functional groups. acs.org The effectiveness of these gold catalysts is dependent on nanoparticle size and the acid-base properties of the support material. acs.org
Other promising systems include bimetallic catalysts, such as Pt/V, which can prevent the accumulation of reaction intermediates, leading to a more controllable process. researchgate.net Platinum catalysts supported on cerium oxide (Pt/CeO2) have also been investigated for nitrobenzene (B124822) hydrogenation, where the support's shape and the presence of Ce³⁺ sites play a key role in catalytic activity and stability. acs.org The development of such systems could lead to highly efficient and selective conversion of this compound under mild conditions.
Table 1: Selected Catalytic Systems for Nitroaromatic Reduction
| Catalyst System | Substrate Example | Reductant/Conditions | Key Findings |
|---|---|---|---|
| 5% Pd/C | 2,4-Dimethyl-nitrobenzene | H₂ (4–10 bar), 343–403 K, Ethanol | Reaction rate shows near first-order dependence on substrate and H₂ pressure. airccse.com |
| Au/Al₂O₃ | Substituted Nitroaromatics | H₂ | High chemoselectivity for the nitro group; activity depends on small Au NP size and support's acid-base sites. acs.org |
| Pt/CeO₂ | Nitrobenzene | H₂ | Support shape and high-temperature reduction enhance activity by creating more Ce³⁺ sites. acs.org |
| Ru/CMK-3 | Nitrobenzene derivatives | H₂, Ethanol | Excellent selectivity with no dechlorination or significant side reactions. researchgate.net |
| Pt Nanoparticles | Nitrobenzene | H₂ (50 bar), TMEDA additive | Optimized system can achieve very high yields (97%) of the intermediate N-phenylhydroxylamine. rsc.org |
Application of In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize the catalytic systems described above, a deep understanding of reaction mechanisms and kinetics is essential. In-situ spectroscopic techniques are powerful tools for real-time monitoring of chemical transformations as they occur, providing dynamic information on the concentration of reactants, intermediates, and products.
For the hydrogenation of this compound, several techniques could be applied:
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This method, often using an Attenuated Total Reflectance (ATR) probe, can track the disappearance of the characteristic nitro group vibrational bands and the appearance of bands corresponding to the amine group of the product. It can also identify intermediates, such as nitroso and hydroxylamine (B1172632) species, allowing for rapid optimization of reaction conditions to maximize yield and minimize byproducts. acs.orgresearchgate.net
In-situ Surface-Enhanced Raman Spectroscopy (SERS): SERS is particularly useful for studying reactions on the surface of metal nanoparticle catalysts. It can provide direct spectral evidence of reaction pathways, for instance, distinguishing between a direct hydrogenation route and a coupling route involving azo- or azoxy- intermediates. rsc.orgrsc.org This technique has been used to track the dynamic transformation of intermediate species in the hydrogenation of other nitroaromatics. rsc.org
Combined Real-Time Analytics: Modern process development often combines multiple real-time measurements. For example, coupling mid-IR spectroscopy with heat flow calorimetry and hydrogen gas uptake measurements provides a comprehensive picture of the reaction's progress, kinetics, and thermal profile, which is critical for ensuring safety and control during scale-up. researchgate.net
Table 2: In-Situ Techniques for Reaction Monitoring
| Technique | Application in Nitroaromatic Hydrogenation | Information Gained |
|---|---|---|
| FTIR/ATR Spectroscopy | Real-time tracking of functional group changes (NO₂ to NH₂). | Reaction kinetics, reactant/product concentrations, detection of solution-phase intermediates. researchgate.net |
| Surface-Enhanced Raman Spectroscopy (SERS) | Monitoring surface-adsorbed species on nanocatalysts. | Mechanistic pathways (direct vs. coupling routes), identification of short-lived surface intermediates. rsc.orgrsc.org |
| Heat Flow Calorimetry | Measuring the heat released or absorbed during the reaction. | Reaction thermodynamics, safety parameters for scale-up. researchgate.net |
| Gas Uptake Measurement | Quantifying the consumption of hydrogen gas. | Precise reaction progress and endpoint determination. researchgate.net |
Predictive Modeling for Chemical Reactivity and Environmental Fate
Computational modeling provides a cost-effective and efficient way to predict the properties, reactivity, and environmental impact of chemicals like this compound before extensive laboratory testing.
Chemical Reactivity: Quantum chemical methods like Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of nitroaromatic compounds. scholarsresearchlibrary.comscholarsresearchlibrary.com These calculations can predict molecular properties that influence reactivity, helping to explain the mechanisms of catalytic reduction and the influence of substituents on reaction rates.
Environmental Fate: The environmental fate of a chemical—how it moves and transforms in the air, water, and soil—can be predicted using computer models. dtic.mil For nitroaromatics, key processes include biodegradation, photolysis, and partitioning between environmental compartments. cdc.govgovinfo.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical link between a chemical's structure and its properties, including its environmental fate and toxicity. mdpi.comnih.gov These models use molecular descriptors (representing factors like hydrophobicity, size, and electronic properties) to predict how a compound will behave. mdpi.comresearchgate.net For instance, the model can estimate partitioning coefficients like Log Kow, which indicates whether a chemical is likely to accumulate in organic matter or stay in the water. researchgate.net
Fate and Transport Models: Programs like AQUATOX can simulate the distribution of a chemical in an aquatic system over time, considering factors like water flow, temperature, photolysis, and biodegradation to predict concentrations in water, sediment, and biota. nih.gov Such models predict that nitrobenzene is not expected to significantly bioconcentrate and will degrade in the environment through microbial action and photolysis. cdc.gov It is expected that this compound would exhibit similar behavior, though its alkyl substituents might slightly alter its mobility and degradation rates.
Table 3: Predicted Physicochemical Properties and Environmental Fate Indicators
| Property | 2,4-Dimethyl-1-nitrobenzene (Analogue) | Predicted Behavior for this compound |
|---|---|---|
| Molecular Formula | C₈H₉NO₂ sigmaaldrich.com | C₁₀H₁₃NO₂ |
| Molecular Weight | 151.16 g/mol sigmaaldrich.com | 179.22 g/mol |
| Boiling Point | 244 °C sigmaaldrich.com | Higher than analogue due to increased molecular weight. |
| Water Solubility | 133 mg/L (20°C) | Lower than analogue due to larger hydrophobic alkyl groups. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.09 (for 1,4-Dichloro-2-nitrobenzene) govinfo.gov | Expected to be >3, indicating moderate potential to partition into soil/sediment. |
| Vapor Pressure | 0.0483 mmHg (25°C) | Lower than analogue, suggesting lower volatility. |
| Environmental Fate | Biodegradation and photolysis are key degradation pathways. cdc.gov | Expected to possess moderate to high mobility in soil and may leach to groundwater; volatilization from water surfaces may occur. cdc.govgovinfo.gov |
Exploration in Advanced Materials and Specialized Chemical Intermediates
While this compound is not a final product itself, it serves as a valuable precursor for more complex molecules. Its primary role is as a chemical intermediate, with its utility stemming from the chemical reactivity of both the nitro group and the aromatic ring.
The most direct application is its reduction to 2,4-diethylaniline . This corresponding amine is the key building block for further synthesis. Analogous dimethylanilines are used extensively in several industries: nih.gov
Dyes and Pigments: Aromatic amines are fundamental components in the synthesis of a wide variety of azo dyes and pigments used in the textile and plastics industries. solubilityofthings.com
Pharmaceuticals: The aniline (B41778) structure is a common scaffold in many medicinal compounds. 2,4-dimethylaniline (B123086), for example, is an intermediate in the synthesis of drugs like antihistamines and anti-inflammatory agents. nbinno.com
Agrochemicals: Many herbicides, insecticides, and fungicides are synthesized from aniline derivatives. nbinno.com
Polymers and Rubber Chemicals: Aniline derivatives are used to produce antioxidants, vulcanizing agents, and stabilizers for rubber. nbinno.com
Given these applications for similar anilines, 2,4-diethylaniline, derived from this compound, is a promising intermediate for creating specialized chemicals. The ethyl groups, compared to the more common methyl groups, can subtly modify the properties (like solubility, crystal packing, or biological activity) of the final products, potentially leading to the development of novel materials, performance-enhanced dyes, or new pharmacologically active agents.
Q & A
Q. What are the recommended synthetic routes for 2,4-Diethyl-1-nitrobenzene in laboratory settings?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for nitrobenzene derivatives can be adapted. For example, nitration of diethylbenzene using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) is a plausible route, followed by purification via column chromatography or recrystallization. Characterization should involve GC-MS to confirm regioselectivity, as demonstrated in studies on dichloro-nitrobenzene derivatives .
Q. How should researchers handle and store this compound to ensure safety and stability?
Based on safety protocols for structurally similar nitroaromatics:
- Handling : Use closed systems or fume hoods to avoid inhalation/contact. Wear nitrile gloves, safety goggles, and lab coats. Implement emergency eyewash stations and showers .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Refrigeration is critical for nitro compounds prone to thermal decomposition .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- GC-MS : For identifying nitro group placement and detecting impurities (e.g., residual solvents or byproducts) .
- ¹H/¹³C NMR : To confirm ethyl and nitro substitution patterns. Compare experimental shifts with computed data (e.g., PubChem entries for analogous compounds) .
- HPLC : Quantify purity using reverse-phase columns with UV detection at ~260 nm (typical λmax for nitrobenzenes) .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence and bioaccumulation potential of nitrobenzene derivatives be resolved?
Contradictions in bioaccumulation studies (e.g., variable bioconcentration factors [BCFs]) may arise from differences in test organisms, exposure durations, or environmental conditions. For instance:
- Organism-specific variability : Rainbow trout (Niimi et al.) showed higher BCFs for chloronitrobenzenes than other species due to metabolic differences .
- Methodological harmonization : Standardize OECD 305 guidelines for BCF determination and validate results using multiple species (e.g., Daphnia magna, algae) .
Q. What experimental design considerations are critical when assessing the chronic toxicity of this compound in rodent models?
Key factors from carcinogenicity studies on dichloro-nitrobenzenes include:
- Dosing regimen : Use a tiered approach (e.g., 0.1%, 0.3%, 1.0% dietary inclusion) over 24 months to evaluate dose-response relationships .
- Endpoints : Monitor tumor incidence (e.g., hepatocellular adenomas), organ weights (liver/kidney), and urinary metabolites (e.g., N-acetylcysteine conjugates) .
- Control groups : Include vehicle (corn oil) and positive controls (e.g., aflatoxin B1) to validate assay sensitivity .
Q. How can computational models (e.g., QSPR) predict the physicochemical properties of this compound when experimental data is limited?
Quantum chemical calculations and QSPR models (e.g., CC-DPS) can estimate properties like logP, water solubility, and Henry’s law constants. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
